Suberylglycine

MCAD Deficiency Inborn Errors of Metabolism Newborn Screening

Suberylglycine is a non-substitutable acylglycine biomarker essential for confirming Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency in newborn screening programs. Unlike generic acylglycines, its unique urinary excretion profile is validated in UPLC-MS/MS diagnostic panels to reduce false-positive rates and improve positive predictive value. It is also a critical analyte for differential diagnosis of inborn errors of metabolism and oxidative stress research. Procure this ≥98% purity standard to ensure clinical guideline compliance and reproducibility in metabolic disorder studies.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
CAS No. 60317-54-6
Cat. No. B135176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberylglycine
CAS60317-54-6
Synonyms8-[(Carboxymethyl)amino]-8-oxooctanoic Acid;  Suberylglycine; 
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCC(=O)NCC(=O)O
InChIInChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)
InChIKeyHXATVKDSYDWTCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suberylglycine (CAS 60317-54-6) Product Overview for Metabolic Disorder Research & Diagnostics


Suberylglycine (CAS 60317-54-6), also known as suberoylglycine, is a glycine-conjugated dicarboxylic acid and a member of the N-acyl-alpha amino acid class of organic compounds [1]. It is a normally minor metabolite of fatty acids, formed through the action of glycine N-acyltransferase on suberyl-CoA [1][2]. Its primary scientific and industrial relevance stems from its accumulation in biofluids due to specific inherited metabolic disorders, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where it serves as a diagnostic biomarker [1][3].

Why Substituting Suberylglycine with Other Acylglycines Can Compromise Diagnostic Accuracy


While Suberylglycine belongs to a class of acylglycines, its specific chemical structure dictates a unique excretion profile that is not interchangeable with other members of its class. Simply substituting it with a different acylglycine (e.g., hexanoylglycine, phenylpropionylglycine) or the unconjugated acid (suberic acid) is not scientifically valid due to their distinct metabolic origins and diagnostic specificities. For instance, in MCAD deficiency, a specific panel of acylglycines (including hexanoylglycine, suberylglycine, and phenylpropionylglycine) is elevated, and each has a different diagnostic performance. The use of an incorrect analog could lead to false negatives, fail to distinguish between related disorders, or not align with established clinical guidelines [1][2]. The following evidence underscores the quantifiable and verifiable differentiation of Suberylglycine.

Suberylglycine (CAS 60317-54-6) Product-Specific Quantitative Evidence for Scientific Selection


Suberylglycine as a Key Marker for MCAD Deficiency: Comparative Urinary Excretion

In patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, urinary excretion of suberylglycine is markedly elevated compared to normal controls. This elevation is a key diagnostic finding. For example, one study found suberylglycine concentrations in adult MCAD patients to be 1.00 (0.00-2.00) μmol/mmol creatinine, whereas in normal adults, the concentration was 0.29 +/- 0.24 μmol/mmol creatinine [1]. The magnitude of this increase is diagnostic and distinguishes it from other conditions like propionic acidemia, where levels are actually reduced [2].

MCAD Deficiency Inborn Errors of Metabolism Newborn Screening Biomarker Validation

Comparative Diagnostic Specificity: Suberylglycine vs. Hexanoylglycine in MCAD Deficiency

A landmark study by Rinaldo et al. (1988) established that while suberylglycine is elevated in MCAD deficiency, its diagnostic specificity is lower than that of hexanoylglycine and 3-phenylpropionylglycine. Urinary suberylglycine levels in patients showed some overlap with normal controls, particularly those receiving formula containing medium-chain triglycerides, whereas hexanoylglycine and phenylpropionylglycine provided a clearer distinction [1]. This finding was confirmed by a later method development study which noted that suberylglycine was 'found less specific' for MCAD deficiency compared to the other two acylglycines [2].

Diagnostic Specificity MCAD Deficiency Acylglycine Panel Biomarker Comparison

Role of Suberylglycine in Reducing False Positives in Newborn Screening

In newborn screening, primary markers like acylcarnitines often have high false-positive rates. A study on analyzing acylglycines from dried blood spots (DBS) found that suberylglycine, along with hexanoylglycine and octanoylglycine, were 'excellent markers of MCADD deficiency' [1]. Importantly, using these acylglycines and their ratios (including SG/AG) as a second-tier screen helps to significantly reduce the false-positive rate associated with initial acylcarnitine profiling [1].

Newborn Screening Second-tier Test False Positive Reduction MCAD Deficiency

Analytical Performance: Suberylglycine Quantification via UPLC-MS

A validated UPLC-MS method for quantifying acylglycines in human urine has been established, providing key performance metrics for suberylglycine analysis. The method achieved a lower limit of quantitation (LLOQ) of 1-5 nM across 18 acylglycines, including suberylglycine, with both accuracy (%RE) and precision (%CV) below 15% [1]. This method demonstrated that suberylglycine, along with other acylglycines, is stable in urine for at least 5 hours at room temperature, 24 hours in an autosampler (4 °C), and for 7 weeks at -20 °C after three freeze/thaw cycles [1].

Analytical Chemistry UPLC-MS/MS Method Validation Biomarker Quantification

Differential Diagnosis: Suberylglycine Distinguishes MCAD Deficiency from Propionic Acidemia

Suberylglycine exhibits a contrasting excretion pattern in different inborn errors of metabolism, which is critical for differential diagnosis. In MCAD deficiency, urinary suberylglycine is significantly elevated in children to a concentration of 151.08 μmol/mmol creatinine compared to 0.0 μmol/mmol creatinine in normal children [1]. Conversely, in adults with propionic acidemia, suberylglycine levels are reduced to 0.03 μmol/mmol creatinine compared to <0.2 μmol/mmol creatinine in normal adults [1]. This bidirectional change is unique among acylglycines and provides high discriminatory power.

Propionic Acidemia Differential Diagnosis MCAD Deficiency Biomarker Specificity

Optimal Research and Industrial Applications for Suberylglycine (CAS 60317-54-6)


Second-Tier Confirmatory Testing in Newborn Screening Programs

Leverage Suberylglycine as a key analyte in a UPLC-MS/MS panel of acylglycines to confirm suspected cases of MCAD deficiency flagged by initial acylcarnitine screening. This application, as validated by Fisher et al., is proven to reduce false-positive rates, thereby lowering follow-up costs and improving the positive predictive value of newborn screening programs [1].

Comprehensive Diagnostic Panel for Fatty Acid Oxidation Disorders

Include Suberylglycine in a quantitative urinary acylglycine panel for the differential diagnosis of various inborn errors of metabolism. The evidence from Rinaldo et al. confirms that while Suberylglycine is part of the MCAD deficiency profile, its lower specificity compared to hexanoylglycine is a known and quantifiable factor, making it essential for interpreting a complete acylglycine profile rather than relying on it as a single marker [2][3]. Its contrasting behavior in propionic acidemia adds further diagnostic utility [4].

Investigational Toxicology and Oxidative Stress Research

Utilize Suberylglycine in *in vitro* studies to investigate mechanisms of oxidative stress and genotoxicity in fatty acid oxidation disorders. A study by de Moraes et al. demonstrated that suberylglycine, along with hexanoylglycine and adipic acid, induces DNA damage in human leukocytes as measured by comet assay. This model can be used to screen the protective effects of compounds like L-carnitine [5].

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